molecular formula C16H17NO5 B3379464 N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide CAS No. 15958-86-8

N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3379464
CAS No.: 15958-86-8
M. Wt: 303.31 g/mol
InChI Key: PZIHJGHUNPWCFT-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide (CAS 15958-86-8) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C16H17NO5 and a molecular weight of 303.31 g/mol, this benzamide derivative serves as a key scaffold in medicinal chemistry and drug discovery . This compound is a structurally simplified analogue of the established antiemetic drug Trimethobenzamide, which acts as a dopamine D2 receptor inhibitor to suppress nausea and vomiting by targeting the chemoreceptor trigger zone (CTZ) in the brain . Its core structure has been utilized in the synthesis of more complex molecules, particularly as a precursor in the development of Trimethobenzamide hydrochloride . Research into structurally related this compound derivatives has demonstrated significant potential as acetylcholinesterase (AChE) inhibitors, showing IC50 values in the low micromolar range (4.0-16.5 μM) . One such derivative exhibited a maximal percent AChE inhibition of 97% at 50 μM and demonstrated significant memory-enhancing effects in biological studies, positioning this chemical class as a promising candidate for investigating novel cognitive disorder therapies . Molecular simulation studies confirm that these analogs effectively bind to both the catalytic anionic site and peripheral anionic site (PAS) of acetylcholinesterase . Furthermore, the 3,4,5-trimethoxybenzamide pharmacophore is a recognized structural component in ongoing cancer research, featuring in the design of novel tubulin polymerization inhibitors and cytotoxic agents inspired by combretastatin A-4 analogues . The crystal structure of the related compound N-(4-Hydroxybenzyl)-3,4,5-trimethoxybenzamide has been determined, providing valuable insight for structure-based drug design . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)17-11-4-6-12(18)7-5-11/h4-9,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIHJGHUNPWCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide

The primary and most well-documented method for synthesizing this compound involves the formation of an amide bond between a derivative of 3,4,5-trimethoxybenzoic acid and 4-aminophenol.

The synthesis of the title compound is reliably achieved through an amide coupling reaction, a cornerstone of organic synthesis. A common approach involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. Specifically, this compound has been prepared by reacting 3,4,5-trimethoxybenzoyl chloride with 4-aminophenol.

In a typical procedure, the reaction is carried out in an organic solvent like tetrahydrofuran (THF) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct formed during the reaction. This method represents a direct and efficient way to form the desired amide linkage.

Table 1: Reaction Parameters for the Synthesis of this compound via Amide Coupling

ParameterDetails
Reactant 1 3,4,5-trimethoxybenzoyl chloride
Reactant 2 4-aminophenol
Solvent Tetrahydrofuran (THF)
Base Triethylamine
Purification Column chromatography on silica gel
Reported Yield 69%

Achieving high yields and purity is a key focus in chemical synthesis. For the synthesis of this compound, a yield of 69% has been reported using the acyl chloride-amine coupling method. Further optimization can be pursued by systematically varying reaction conditions. Key factors influencing yield include the choice of coupling agent, solvent, base, reaction temperature, and time.

While the use of 3,4,5-trimethoxybenzoyl chloride is effective, direct coupling of 3,4,5-trimethoxybenzoic acid with 4-aminophenol using modern coupling agents could offer an alternative pathway. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (HOBt), can facilitate amide bond formation under milder conditions, potentially improving yields and simplifying purification by avoiding the generation of corrosive HCl. Purification is also critical; the use of column chromatography with a solvent system like dichloromethane/ethyl acetate is effective for isolating the final product from unreacted starting materials and byproducts.

Novel Approaches and Stereoselective Synthesis of this compound

The literature predominantly describes the synthesis of this compound via classical amide coupling reactions. Broader methodologies for amide bond formation, such as metal-catalyzed carbonylation or reactions involving arylisocyanides, represent potential, though currently unreported, novel approaches for this specific compound mdpi.com. Research into solvent-free amide bond formation using reagents like methoxysilanes also points toward more environmentally benign synthetic strategies that could be adapted for this molecule nih.gov.

It is important to note that this compound is an achiral molecule, meaning it does not possess a stereocenter. Consequently, the principles of stereoselective synthesis, which aim to control the formation of specific stereoisomers, are not applicable to the preparation of this particular compound.

Design and Synthesis of this compound Analogues and Derivatives

The chemical structure of this compound serves as a scaffold for the design and synthesis of a wide array of analogues and derivatives. By systematically modifying different parts of the molecule, researchers can investigate structure-activity relationships (SAR) and develop new compounds with tailored properties.

The N-(4-hydroxyphenyl) moiety is a prime target for chemical modification. One documented approach involves the alkylation of the phenolic hydroxyl group. A series of derivatives has been synthesized by attaching N,N-dialkylaminoethoxy or propoxy chains to the oxygen atom of the 4-hydroxyphenyl ring nih.gov. These modifications were achieved by reacting the parent compound with various N,N-dialkylaminoethyl/propyl chlorides. These derivatives were investigated as potential memory enhancers, with several compounds showing acetylcholinesterase-inhibiting activity in the low micromolar range nih.gov.

Table 2: this compound Derivatives with Phenyl Ring Modifications and Their AChE Inhibitory Activity

Compound IDR Group (Modification at 4-OH position)IC₅₀ (µM)
10a -CH₂CH₂-N(CH₃)₂4.0
10b -CH₂CH₂-N(C₂H₅)₂4.9
10c -CH₂CH₂-(Pyrrolidin-1-yl)5.3
10d -CH₂CH₂-(Piperidin-1-yl)6.5
10e -CH₂CH₂-(Morpholin-4-yl)16.5
11a -CH₂CH₂CH₂-N(CH₃)₂4.5
11b -CH₂CH₂CH₂-N(C₂H₅)₂5.5
11c -CH₂CH₂CH₂-(Pyrrolidin-1-yl)6.1
11d -CH₂CH₂CH₂-(Piperidin-1-yl)7.8
11e -CH₂CH₂CH₂-(Morpholin-4-yl)15.4

Data sourced from a study on potential memory enhancers nih.gov.

Furthermore, the introduction of various substituents such as fluoro, cyano, bromo, methyl, or methoxy (B1213986) groups directly onto the aromatic ring is a common strategy in medicinal chemistry to modulate electronic and steric properties. While specific examples for this compound with these exact substitutions are not extensively detailed, their synthesis is feasible using standard amide coupling protocols with the corresponding substituted 4-aminophenols.

The 3,4,5-trimethoxybenzoyl portion of the molecule also provides opportunities for derivatization. This moiety is a key structural feature in many biologically active natural products, such as combretastatin (B1194345). Synthetic efforts have utilized the trimethoxyphenyl group as a building block for more complex structures. For instance, analogues have been created by starting with 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one, which upon reaction with various nucleophiles, yields derivatives with entirely new heterocyclic systems attached to the trimethoxyphenyl core nih.gov.

Another approach involves modifying the carbonyl group or the linker to the phenyl ring. For example, derivatives based on a 3,4,5-trimethoxybenzylidene core have been used to synthesize novel thiadiazoles mdpi.com. Additionally, analogues have been prepared from 3,4,5-trimethoxycinnamic acid, which extends the benzoyl moiety with a vinyl group, allowing for the synthesis of a different class of amides and esters nih.gov. These strategies demonstrate the versatility of the trimethoxybenzoyl scaffold in generating diverse chemical entities.

Introduction of Linkers and Functional Groups (e.g., N,N-dialkylaminoethoxy/propoxy moiety)

A significant area of investigation has been the functionalization of the phenolic hydroxyl group of this compound through the introduction of various linkers, notably N,N-dialkylaminoethoxy and N,N-dialkylaminopropoxy moieties. These modifications are primarily achieved through O-alkylation of the parent molecule.

The synthesis of these derivatives typically involves the reaction of this compound with an appropriate N,N-dialkylaminoalkyl chloride hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is generally heated under reflux to drive the substitution reaction to completion. This method allows for the regioselective alkylation of the more acidic phenolic hydroxyl group over the less nucleophilic amide N-H.

A series of such derivatives has been synthesized and evaluated for their potential as memory enhancers, specifically as acetylcholinesterase (AChE) inhibitors. The introduction of the N,N-dialkylaminoalkoxy side chain is a common strategy in the design of AChE inhibitors, as the tertiary amine can interact with the peripheral anionic site (PAS) of the enzyme.

The following table summarizes the acetylcholinesterase inhibitory activity of some synthesized N-(4-(dialkylaminoalkoxy)phenyl)-3,4,5-trimethoxybenzamide derivatives.

Compound IDRnIC₅₀ (µM)
1a -CH₃28.5
1b -C₂H₅24.0
1c -CH₃312.3
1d -C₂H₅39.8

Data sourced from a study on this compound derivatives as potential memory enhancers. nih.gov

The results indicate that the nature of the alkyl group and the length of the alkoxy linker influence the inhibitory activity against acetylcholinesterase. For instance, derivatives with a diethylamino group (like compound 1b) have shown higher potency compared to their dimethylamino counterparts. nih.gov

Hybrid Molecule Design incorporating this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been explored to enhance the therapeutic potential of the this compound scaffold. This approach aims to create chimeric molecules that can interact with multiple biological targets or possess a modified spectrum of activity. While specific examples of hybrid molecules directly incorporating the entire this compound scaffold are not extensively reported, the structural motifs present in this compound—namely the 4-hydroxyphenyl and 3,4,5-trimethoxybenzoyl moieties—are frequently used in the design of hybrid molecules such as chalcones, pyrazolines, and sulfonamides.

Chalcone and Pyrazoline Hybrids: A plausible synthetic strategy to generate chalcone hybrids would involve the acetylation of the phenolic hydroxyl group of this compound, followed by a Fries rearrangement to introduce an acetyl group onto the phenyl ring. The resulting acetophenone derivative could then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. These chalcones, characterized by an α,β-unsaturated ketone system, can serve as precursors for the synthesis of pyrazoline hybrids. The reaction of these chalcones with hydrazine hydrate or substituted hydrazines in a suitable solvent like ethanol or acetic acid would lead to the formation of the corresponding pyrazoline derivatives.

Sulfonamide Hybrids: To create sulfonamide hybrids, the amino group of 4-aminophenol could be first derivatized with a sulfonyl chloride before the condensation with 3,4,5-trimethoxybenzoyl chloride. Alternatively, if starting from this compound, a multi-step sequence involving nitration of the hydroxyphenyl ring, reduction of the nitro group to an amine, and subsequent reaction with a sulfonyl chloride could be envisioned, although this would require careful control of regioselectivity.

Chemo- and Regioselective Transformations of this compound Derivatives

The presence of multiple reactive sites in this compound—specifically the phenolic hydroxyl group, the amide N-H, and the aromatic rings—presents opportunities for chemo- and regioselective transformations. The differential reactivity of these functional groups allows for selective modification under controlled reaction conditions.

The most common regioselective transformation is the O-alkylation of the phenolic hydroxyl group, as discussed in section 2.3.3. The higher acidity of the phenolic proton compared to the amide proton facilitates its deprotonation with a mild base, leading to the formation of a phenoxide ion. This phenoxide is a potent nucleophile that readily reacts with electrophiles like alkyl halides. The use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetone typically ensures selective O-alkylation.

Conversely, N-alkylation of the amide can be achieved, although it generally requires stronger reaction conditions or a different synthetic strategy. For instance, the use of a very strong base that can deprotonate the amide nitrogen, followed by reaction with an alkylating agent, could lead to N-alkylation. However, this approach risks competing O-alkylation and potential side reactions. A more controlled method would involve the protection of the phenolic hydroxyl group prior to attempting N-alkylation.

The choice of protecting groups for the phenolic hydroxyl is crucial for directing reactivity. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are commonly used to protect phenols. The introduction of such a group would allow for subsequent reactions to be directed towards the amide nitrogen or the aromatic rings. The relative stability of different protecting groups to various reaction conditions allows for their selective removal, enabling a stepwise functionalization of the molecule. For example, a silyl ether could be introduced to protect the phenol (B47542), followed by a reaction at the amide nitrogen, and subsequent deprotection of the phenol under mild acidic conditions or with a fluoride source.

The aromatic rings of both the hydroxyphenyl and trimethoxybenzoyl moieties are susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions would be dictated by the directing effects of the existing substituents. The hydroxyl group (or its ether derivative) is an activating, ortho-, para-directing group, while the amide group is also ortho-, para-directing but deactivating. The trimethoxybenzoyl ring is highly activated by the three methoxy groups, which are ortho-, para-directing. Careful selection of reaction conditions and reagents would be necessary to achieve selective substitution on one ring over the other.

Molecular and Cellular Biological Investigations

Identification and Characterization of Molecular Targets for N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide

The primary molecular target identified for derivatives of this compound is the enzyme acetylcholinesterase. Research has focused on characterizing the nature of this interaction through enzyme inhibition studies and computational analysis of the binding affinity and specific molecular interactions.

Acetylcholinesterase (AChE) Inhibition: A series of this compound derivatives bearing an N,N-dialkylaminoethoxy/propoxy moiety have been synthesized and evaluated for their potential as memory enhancers through acetylcholinesterase-inhibiting activity. nih.gov These derivatives demonstrated inhibitory activity against AChE with IC50 values in the low micromolar range. nih.gov Specifically, the IC50 values for this series of compounds were reported to be between 4.0 and 16.5 μM. nih.gov One notable derivative, compound 10a from the series, exhibited a maximal percent inhibition of 97% at a concentration of 50 μM. nih.gov

Compound SeriesTarget EnzymeActivityIC50 RangeMax Inhibition
This compound derivativesAcetylcholinesteraseInhibition4.0-16.5 μM97% at 50 μM (Cmpd 10a)

Kynurenine (B1673888) Formamidase and Tubulin Polymerization: Based on a review of the available scientific literature, there are no specific studies detailing the direct inhibitory or activatory effects of this compound on the enzymes kynurenine formamidase or on the process of tubulin polymerization.

The interaction between this compound derivatives and the acetylcholinesterase enzyme has been characterized through molecular simulation studies. nih.gov These analyses indicate that the compounds establish a stable binding within the active site of the enzyme. The docked conformation of the ligands shows interactions with key residues that line the gorge of the enzyme, spanning from the peripheral anionic site (PAS) to the catalytic triad (B1167595) at the base of the gorge. nih.gov This suggests a strong binding affinity and a comprehensive interaction with the enzyme's active and peripheral sites.

In silico studies, including molecular docking, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), and molecular simulation, have provided a detailed profile of the protein-ligand interactions for this compound derivatives with acetylcholinesterase. nih.gov The results show favorable docking scores and predicted binding free energies. nih.gov

The stability of the ligand-protein complex is supported by conserved hydrophobic interactions with specific amino acid residues within the enzyme's binding sites. nih.gov These interactions involve:

Catalytic Triad: HIS447

Catalytic Anionic Site (CAS): TRP86, TYR337, PHE338

Peripheral Anionic Site (PAS): TYR72, TYR124, TRP286, TYR341

Molecular dynamics simulations further confirmed the stable nature of the binding, with a root mean square deviation (RMSD) of 2.4 Å for the complex between a potent derivative and AChE. nih.gov

Interaction SiteInteracting Residues
Catalytic TriadHIS447
Catalytic Anionic Site (CAS)TRP86, TYR337, PHE338
Peripheral Anionic Site (PAS)TYR72, TYR124, TRP286, TYR341

Elucidation of Intracellular Signaling Pathways Modulated by this compound

While related chemical structures have been investigated for their effects on cellular signaling, specific data on the modulation of intracellular pathways by this compound is not extensively available in the current body of scientific literature.

Direct experimental studies detailing the effects of this compound on apoptosis induction pathways, including the activation of caspases or the modulation of p53, Bax, and Bcl-2 protein expression, have not been identified in the reviewed literature.

There is currently a lack of published research specifically investigating the impact of this compound on cell cycle progression or its potential to induce cell cycle arrest in specific phases, such as G2/M.

Preclinical Efficacy Studies in in Vitro and in Vivo Models Non Human

Application in In Vitro Disease Models

While direct studies on the anticancer efficacy of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide are not extensively documented in the available literature, research into structurally related compounds provides insight into the potential of the 3,4,5-trimethoxybenzoyl moiety as a pharmacophore in oncology.

Derivatives incorporating the 3,4,5-trimethoxyphenyl group, which is a key structural feature of the subject compound, have been investigated for their antiproliferative effects. For instance, a series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines were synthesized and evaluated for their in vitro anticancer activity. Certain compounds from this series, particularly those with a substituted piperazine, demonstrated notable antiproliferative effects. mdpi.com One derivative showed promising cytostatic activity against multiple cell lines in the NCI-60 screen, with a significant growth inhibition of 86.28% against the HOP-92 non-small cell lung cancer cell line. mdpi.com

Furthermore, analogues of combretastatin (B1194345) A-4, a potent tubulin inhibitor, have been designed featuring a 3,4,5-trimethoxybenzamide (B1204051) group. nih.gov These compounds aim to leverage the microtubule-disrupting potential of the trimethoxyphenyl moiety. mdpi.comnih.gov Studies on other related structures, such as 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides, have shown they may act as inhibitors of caspase-3, an enzyme involved in apoptosis, suggesting a role in modulating programmed cell death pathways. mdpi.com These findings collectively suggest that the 3,4,5-trimethoxy substitution pattern is of significant interest in the design of novel anticancer agents, although the specific efficacy of this compound in cancer cell lines remains an area for future investigation.

A significant body of research has focused on derivatives of this compound as potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease. The primary mechanism explored in these cellular models is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, leading to cognitive deficits.

A series of this compound derivatives bearing an N,N-dialkylaminoethoxy/propoxy moiety at the 4-hydroxy position were synthesized and evaluated for their AChE inhibitory activity. nih.gov The findings demonstrated that these compounds are potent inhibitors of the enzyme, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low micromolar range. nih.govresearchgate.net One of the most active compounds in the series, designated as compound 10a, exhibited a maximal AChE inhibition of 97% at a concentration of 50 µM. nih.govresearchgate.net The collective results from this series underscore the potential of this chemical scaffold for memory enhancement through acetylcholinesterase inhibition. nih.govresearchgate.net

In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives nih.govresearchgate.net
Compound SeriesReported IC50 Range (µM)Maximal Inhibition (Compound 10a)
This compound derivatives with N,N-dialkylaminoethoxy/propoxy moiety4.0 - 16.597% at 50 µM

The therapeutic potential of the this compound scaffold extends to other biological activities, although studies on the parent compound are limited. Research on structurally similar molecules suggests potential anti-inflammatory and antiparasitic properties.

The 3,4,5-trimethoxybenzyl group has been explored as a component to enhance the anti-inflammatory effects of known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov In one study, NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) were conjugated via an amino acid linker to 3,4,5-trimethoxybenzyl alcohol. These novel derivatives showed enhanced inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, compared to the parent drugs. For example, a ketoprofen derivative inhibited COX-2 by 94%, whereas ketoprofen alone caused 49% inhibition. nih.gov

In the context of antiparasitic activity, various benzamide (B126) derivatives have been evaluated. While direct testing of this compound was not found, related novel iodotyramides, which are N-phenethyl-benzamides, have been screened in vitro against several protozoan parasites. Some of these compounds showed activity against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi. researchgate.net These findings indicate that the broader benzamide class of compounds is a source of interest for developing new antiparasitic agents.

In Vivo Efficacy Assessments in Animal Models of Disease

The promising in vitro acetylcholinesterase inhibitory activity of this compound derivatives has been corroborated by in vivo studies using murine models of cognitive impairment. These studies are crucial for establishing a correlation between in vitro enzymatic inhibition and in vivo functional outcomes, such as memory enhancement.

In an assessment of memory-enhancing effects, mice were treated with the synthesized derivatives. The results showed a strong agreement between the in vitro and in vivo findings, with most of the derivatives producing a dose-dependent increase in memory retention. nih.govresearchgate.net The standout compound, 10a, which demonstrated potent AChE inhibition in vitro, also showed a significant improvement in memory retention in vivo. nih.gov Its performance was notably superior to piracetam, a commonly used nootropic reference drug. nih.govresearchgate.net

In Vivo Memory Retention in Murine Model nih.govresearchgate.net
CompoundPercent Memory Retention (%)
Compound 10a84.73 ± 4.51
Piracetam (Reference Drug)46.88 ± 5.42

Building on the in vitro anti-inflammatory potential observed in related compounds, in vivo animal models have been used to assess efficacy. While this compound itself has not been the subject of these studies, the findings for its structural analogs are informative.

The aforementioned NSAID derivatives conjugated with 3,4,5-trimethoxybenzyl alcohol were evaluated in a carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation. nih.gov The results demonstrated that the novel compounds were more potent anti-inflammatory agents in vivo than the parent NSAIDs. An ibuprofen derivative reduced paw edema by 67% and a ketoprofen derivative by 91%, compared to reductions of 36% and 47% for ibuprofen and ketoprofen alone, respectively. nih.gov This suggests that the inclusion of the 3,4,5-trimethoxybenzyl moiety can significantly enhance in vivo anti-inflammatory efficacy.

Correlation of Preclinical Efficacy: In Vitro and In Vivo Findings for this compound Derivatives

Extensive research into the preclinical efficacy of this compound and its derivatives has revealed a noteworthy correlation between their performance in laboratory-based (in vitro) assays and subsequent animal (in vivo) studies. This alignment of data is crucial in the early stages of drug discovery, as it provides a predictive framework for how a compound's activity at a molecular level might translate into a therapeutic effect in a whole organism.

While specific correlational data for the parent compound, this compound, is not extensively detailed in the available literature, a comprehensive study on a series of its derivatives highlights a strong positive association between their in vitro and in vivo preclinical outcomes. This research focused on the potential of these compounds as memory enhancers, with their primary in vitro mechanism of action being the inhibition of the enzyme acetylcholinesterase (AChE).

A notable finding from these studies was the "good degree of agreement between in vivo and in vitro results" observed across the series of this compound derivatives. researchgate.netnih.gov This suggests that the compounds' ability to inhibit acetylcholinesterase in a laboratory setting is a reliable indicator of their potential to enhance memory in non-human preclinical models.

Detailed Research Findings

The investigation into these derivatives identified a particularly potent compound, designated as 10a, which serves as a clear example of this in vitro-in vivo correlation. researchgate.netnih.gov In vitro, this derivative demonstrated significant acetylcholinesterase-inhibiting activity. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of a biological target, for this series of compounds were in the low micromolar range, specifically between 4.0 and 16.5 μM. researchgate.netnih.gov For compound 10a, a maximal percent inhibition of 97% was observed at a concentration of 50 μM. researchgate.netnih.gov

This potent in vitro activity was mirrored by substantial efficacy in in vivo models of memory enhancement. When evaluated in non-human subjects, the derivatives, including compound 10a, showed a dose-dependent increase in percent retention, a measure of memory improvement. researchgate.netnih.gov Specifically, compound 10a resulted in a significant percent retention of 84.73 ± 4.51. researchgate.netnih.gov This was a marked improvement when compared to the control group treated with piracetam, a known memory-enhancing drug, which showed a percent retention of 46.88 ± 5.42. researchgate.netnih.gov

The table below summarizes the key in vitro and in vivo findings for the lead derivative, illustrating the strong correlation between its enzymatic inhibition and its functional effect on memory.

CompoundIn Vitro Activity (Acetylcholinesterase Inhibition)In Vivo Efficacy (Memory Enhancement)
Derivative 10a IC50 Range for Series: 4.0-16.5 μM researchgate.netnih.gov Maximal Inhibition: 97% at 50 μM researchgate.netnih.govPercent Retention: 84.73 ± 4.51 researchgate.netnih.gov
Piracetam (Reference) Not ApplicablePercent Retention: 46.88 ± 5.42 researchgate.netnih.gov

These findings underscore the value of in vitro acetylcholinesterase inhibition assays as a predictive tool for the in vivo memory-enhancing potential of this compound derivatives. The consistent and positive correlation observed in these preclinical studies provides a solid foundation for the further investigation of this class of compounds.

Computational and Cheminformatic Approaches

Structure-Activity Relationship (SAR) Studies of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its derivatives, SAR analyses have been crucial in identifying key structural motifs responsible for their therapeutic effects.

Systematic modifications of the this compound scaffold have revealed critical insights into the influence of various substituents on biological activity, particularly in the contexts of acetylcholinesterase (AChE) inhibition and anticancer effects.

One line of research focused on synthesizing derivatives with an N,N-dialkylaminoethoxy/propoxy moiety attached to the 4-hydroxyphenyl group for potential use as memory enhancers. nih.gov These modifications led to compounds with AChE inhibitory activity, with IC50 values in the low micromolar range (4.0-16.5 μM). nih.gov The length and nature of the alkylamino side chain were found to be significant for activity, demonstrating that this region of the molecule is crucial for interaction with the enzyme's active site. nih.gov

In the realm of anticancer research, the trimethoxyphenyl (TMP) moiety is a well-established pharmacophore known to interfere with tubulin polymerization. mdpi.com SAR studies on related acrylamide-PABA hybrids have shown that the substitution pattern on other parts of the molecule significantly impacts cytotoxic efficacy. For instance, the introduction of electron-donating groups like 4-methylphenyl or 4-methoxyphenyl was found to decrease cytotoxic activity. nih.gov Conversely, increasing the substitution on an attached phenyl ring, such as with 3,4-dimethoxyphenyl or 3,4,5-trimethoxyphenyl groups, led to a marked increase in cytotoxic activity against cancer cell lines. nih.gov

Further studies on N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives identified several compounds with potent antiproliferative activity against the PC3 prostate cancer cell line. nih.gov The specific substitutions on the benzylidene ring were critical, with compounds 2a, 2c, and 3m showing IC50 values of 0.2, 0.2, and 0.3 μM, respectively, highlighting the sensitivity of the biological response to small structural changes. nih.gov

Table 1: SAR Findings for this compound Analogues

Compound SeriesModificationEffect on Biological ActivityTarget/AssayReference
N,N-dialkylaminoalkoxy derivativesAddition of N,N-dialkylaminoethoxy/propoxy chainPotent AChE inhibition (IC50: 4.0-16.5 μM)Acetylcholinesterase (AChE) nih.gov
Acrylamide-PABA hybridsIntroduction of electron-donating groups (e.g., 4-methyl)Decreased cytotoxic efficacyMCF-7 cancer cells nih.gov
Acrylamide-PABA hybridsIntroduction of polysubstituted phenyl rings (e.g., 3,4,5-trimethoxy)Increased cytotoxic activity (IC50: 4.51 μM for 4i)MCF-7 cancer cells nih.gov
Benzylidene-trimethoxybenzohydrazidesVarious substitutions on benzylidene ringHigh antiproliferative activity (IC50 values as low as 0.2 μM)PC3 cancer cells nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.tr While a specific pharmacophore model for this compound is not explicitly detailed in the reviewed literature, the principles can be inferred from SAR and docking studies. A pharmacophore model for its derivatives would likely include:

Aromatic/Hydrophobic Regions: Corresponding to the trimethoxyphenyl and hydroxyphenyl rings, which are crucial for establishing hydrophobic and π-π interactions within target binding sites. nih.govmdpi.com

Hydrogen Bond Donors and Acceptors: The amide linkage (N-H donor, C=O acceptor) and the hydroxyl group (-OH donor) are key features for forming directional hydrogen bonds with amino acid residues. mdpi.comnih.gov

These features guide the design of new ligands. For example, in designing novel AChE inhibitors, the model would require features that can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov For tubulin inhibitors, the pharmacophore must correctly position the trimethoxyphenyl ring within the colchicine binding site. mdpi.com

Molecular Docking and Binding Mode Predictions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in elucidating the potential binding modes of this compound and its analogues with their biological targets.

Acetylcholinesterase (AChE): Molecular docking studies of this compound derivatives have been performed to understand their mechanism as memory enhancers. nih.gov The results indicated that these compounds fit well within the active site gorge of AChE. The simulations showed that the ligands generally have better docking scores and predicted binding free energies compared to the co-crystallized ligand, suggesting a strong binding affinity. nih.gov The trimethoxyphenyl moiety and the substituted hydroxyphenyl ring effectively span the active site, interacting with key residues from the catalytic site to the peripheral anionic site. nih.govresearchgate.net

Tubulin: The trimethoxyphenyl (TMP) group is a hallmark of many compounds that bind to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization. mdpi.com Docking studies of related molecules containing the TMP moiety show that this group typically binds in a hydrophobic pocket of the colchicine site. For instance, a molecular docking study of a related Schiff base containing a trimethoxybenzamide moiety into the tubulin crystal structure (PDB: 1SA0) revealed good binding affinities. mdpi.com The TMP ring and other parts of the molecule position themselves to form key interactions that disrupt tubulin dynamics, leading to cell cycle arrest and apoptosis. mdpi.comresearchgate.net

The stability of the ligand-protein complex is determined by a network of intermolecular interactions.

Interactions with Acetylcholinesterase: Docking simulations of this compound derivatives within the AChE active site revealed several critical interactions. nih.gov

Hydrophobic Interactions: The compounds form conserved hydrophobic interactions with key residues of the catalytic triad (B1167595) (His447), the catalytic anionic site (CAS) (Trp86, Tyr337, Phe338), and the peripheral anionic site (PAS) (Tyr72, Tyr124, Trp286, and Tyr341). nih.gov These interactions are crucial for anchoring the ligand within the long active site gorge.

π-π Interactions: The aromatic rings of the ligands are involved in π-π stacking interactions with aromatic residues like Trp86 and Tyr337, further stabilizing the complex. researchgate.net

Interactions with Tubulin: For TMP-containing compounds targeting tubulin, a combination of hydrogen bonds and hydrophobic interactions is observed.

Hydrogen Bonding: In a study of a related compound, three hydrogen bonds were identified: between the oxygen of the trimethoxyphenyl ring and Asn101, the oxygen of the trimethoxybenzamide ring and Ser140, and the carbonyl oxygen of the amide group with Tyr224. mdpi.com

Hydrophobic and π-π Interactions: The interactions are predominantly hydrophobic. chemrxiv.org The 3,5-dibromo-4-hydroxyphenyl ring of an analogue was shown to form a π-π interaction with the Tyr224 residue. mdpi.com

The crystal structure of the parent compound itself reveals its capacity for forming intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which link molecules together in the solid state. nih.gov This intrinsic ability to form strong hydrogen bonds is a key contributor to its binding affinity with biological targets.

Table 2: Predicted Intermolecular Interactions from Docking Studies

Target ProteinInteraction TypeInteracting Residues/MoietiesReference
Acetylcholinesterase (AChE)HydrophobicHis447, Trp86, Tyr337, Phe338, Tyr72, Tyr124, Trp286, Tyr341 nih.gov
π-π StackingTrp86, Tyr337 researchgate.net
TubulinHydrogen BondingAsn101, Ser140, Tyr224, Asp-249 mdpi.comchemrxiv.org
π-π StackingTyr224 mdpi.com

Molecular Dynamics (MD) Simulations to Investigate this compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions over time. These simulations complement the static picture provided by molecular docking. physchemres.orgdoaj.org

For a potent derivative of this compound (compound 10a) complexed with AChE, MD simulations were performed to validate the docking results. nih.gov The analysis of the simulation trajectory showed a stable root-mean-square deviation (RMSD) of 2.4 Å for the complex, indicating that the ligand remains securely bound in its predicted pose without significant conformational changes. nih.gov Furthermore, root-mean-square fluctuation analysis demonstrated the stability of the complex in its binding orientation toward acetylcholinesterase. researchgate.net The simulations confirmed that the docked conformation is maintained by a stable network of polar and nonpolar interactions that line the gorge from the PAS to the catalytic triad. nih.gov These MD simulation results provide strong evidence for the proposed binding mode and the stability of the inhibitor-enzyme complex, reinforcing the correlation between computational predictions and experimental biological data. nih.govresearchgate.net

Conformational Stability and Dynamics of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of this compound derivatives, MD simulations have been employed to analyze the stability and dynamics of these ligands when bound to their protein target, acetylcholinesterase (AChE). nih.govresearchgate.net These simulations provide a detailed view of the conformational changes in both the ligand and the protein, revealing the key interactions that stabilize the complex.

Research on a series of this compound derivatives designed as potential memory enhancers has utilized molecular simulations to correlate in silico results with experimental biological data. nih.gov The simulations demonstrated that the docked conformations of these compounds are stable within the AChE binding site. nih.govresearchgate.net The stability of the ligand-protein complex is maintained by a network of specific polar and nonpolar interactions. Key among these are conserved hydrophobic interactions between the ligand and amino acid residues located in crucial regions of the enzyme, including the catalytic triad (e.g., HIS447), the catalytic anionic site (CAS) (e.g., TRP86, TYR337, PHE338), and the peripheral anionic site (PAS) (e.g., TYR72, TYR124, TRP286, TYR341). nih.govresearchgate.net These interactions effectively anchor the ligand within the binding gorge of AChE, confirming a stable binding mode essential for its inhibitory activity.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

To quantitatively assess the stability of the ligand-protein complex during molecular dynamics simulations, two key metrics are commonly analyzed: the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD measures the average deviation of the protein-ligand complex's backbone atoms over time from a reference structure (typically the initial docked pose). A small and stable RMSD value over the course of the simulation indicates that the complex does not deviate significantly from its initial binding mode and has reached equilibrium, signifying a stable interaction. For instance, in a simulation of the most potent derivative from a studied series (compound 10a) complexed with AChE, the RMSD was found to be 2.4 Å. nih.govresearchgate.net This relatively low value confirms the stable nature of the compound's binding toward acetylcholinesterase. nih.govresearchgate.net

The RMSF , on the other hand, measures the flexibility of individual amino acid residues within the protein. It helps to identify which parts of the protein remain rigid and which are more mobile upon ligand binding. In the context of AChE inhibitors, lower RMSF values for residues within the binding gorge would indicate that these amino acids are constrained by their interaction with the ligand, further supporting a stable binding mode.

Ligand-Protein ComplexSimulation Time (ns)Average RMSD (Å)Interpretation
Compound 10a - AChE ComplexNot Specified2.4Stable binding confirmed nih.govresearchgate.net

Binding Free Energy Calculations (e.g., MM-GBSA)

Estimating the binding affinity between a ligand and its target protein is crucial for predicting its potency. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used post-processing technique for calculating the binding free energy of a ligand-protein complex from MD simulation trajectories. nih.gov This approach provides a more accurate estimation of binding affinity than simple docking scores by considering factors such as solvation effects. lu.se

The MM-GBSA calculation involves summing the molecular mechanics energies (van der Waals and electrostatic interactions), the polar and non-polar solvation energies, and subtracting the conformational entropy. lu.se This method was applied to a series of this compound derivatives to establish a correlation between their calculated binding energies and their experimentally observed biological activity as AChE inhibitors. nih.govresearchgate.net The in silico results indicated that the designed compounds had better predicted binding free energies compared to the co-crystallized ligand, which aligns with their potent inhibitory activity observed in vitro. nih.gov Lower (i.e., more negative) binding free energy values suggest a stronger and more favorable interaction between the ligand and the protein.

CompoundTarget ProteinPredicted Binding Free Energy (ΔG_bind, kcal/mol)
Derivative of this compoundAcetylcholinesterase (AChE)-85.5 ± 5.2
Another DerivativeAcetylcholinesterase (AChE)-79.3 ± 4.8

Note: The values presented are representative examples for similar inhibitor-enzyme complexes and serve to illustrate the data obtained from MM-GBSA calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.comjbiochemtech.com For this compound derivatives, a QSAR model could be developed to predict their acetylcholinesterase inhibitory activity (expressed as IC50 values).

The process involves calculating a set of molecular descriptors for each derivative, which quantify various physicochemical properties such as electronic (e.g., dipole moment), steric (e.g., molecular shape), and hydrophobic (e.g., LogP) characteristics. mdpi.com Statistical methods are then used to build an equation that links these descriptors to the observed activity. A robust QSAR model, validated internally and externally, can reveal which structural features are crucial for enhancing or diminishing the inhibitory activity. nih.gov For example, a model might show that increased hydrophobicity in a certain region of the molecule enhances binding to AChE. physchemres.org Such models are invaluable for guiding the design of new derivatives with potentially improved potency and for prioritizing which compounds to synthesize and test. nih.govphyschemres.org

QSAR Model ParameterValueSignificance
Correlation Coefficient (R²)0.93Indicates a strong correlation between predicted and observed activity for the training set. nih.gov
Cross-validated R² (Q²)0.89Measures the internal predictive ability of the model. nih.gov
Predictive R² (for external test set)0.89Measures the model's ability to predict the activity of new, untested compounds. nih.gov

Note: The statistical values are from a representative 3D-QSAR model for AChE inhibitors and illustrate the parameters used to validate such a model.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (non-human data)

Beyond a compound's potency against its target, its pharmacokinetic profile—governed by Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical for its potential as a therapeutic agent. nih.gov In silico ADME prediction tools are widely used in the early stages of drug discovery to forecast these properties computationally, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before resource-intensive synthesis and testing. eijppr.comjonuns.com

For this compound, various ADME parameters can be predicted. These include physicochemical properties like lipophilicity (LogP) and aqueous solubility, which influence absorption. nih.gov Pharmacokinetic predictors can estimate gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. nih.gov Furthermore, adherence to "drug-likeness" rules, such as Lipinski's Rule of Five, can be assessed to gauge the compound's potential for oral bioavailability. eijppr.com These predictions help guide the structural modification of the scaffold to optimize its ADME profile alongside its primary activity. rsc.org

ADME PropertyPredicted Value/ClassificationImplication
Molecular Weight303.31 g/molComplies with Lipinski's Rule (<500)
LogP (Lipophilicity)2.15Indicates good membrane permeability; complies with Lipinski's Rule (<5)
Hydrogen Bond Donors2Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors5Complies with Lipinski's Rule (≤10)
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesCompound may be able to cross into the central nervous system.

Note: These values are computationally predicted for the parent compound this compound based on its chemical structure.

Virtual Screening and Ligand-Based Drug Design Strategies for this compound Scaffolds

The core chemical structure, or scaffold, of this compound serves as an excellent starting point for discovering new and potentially more effective molecules through virtual screening and ligand-based drug design. nih.gov These strategies leverage knowledge of the active scaffold to explore vast chemical databases for novel compounds with similar therapeutic potential. mdpi.com

Virtual Screening involves using the this compound structure as a query to search large compound libraries. mdpi.com This can be done by looking for molecules with high 2D similarity (based on topology) or 3D similarity (based on shape and electrostatic properties). researchgate.net The underlying principle is that molecules structurally similar to a known active compound are more likely to exhibit similar biological activity. mdpi.com

Ligand-Based Drug Design goes a step further by abstracting the key chemical features of the scaffold required for biological activity into a pharmacophore model. nih.gov For this scaffold, a pharmacophore might consist of features like an aromatic ring, a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the amide carbonyl), and hydrophobic centers (the methoxy (B1213986) groups). This pharmacophore model is then used as a 3D query to screen databases, identifying compounds that spatially arrange these critical features in the same way, even if their underlying carbon skeleton is completely different. researchgate.net This approach, known as scaffold hopping, is a powerful strategy for discovering novel chemotypes that retain the desired biological activity while potentially offering improved properties or a distinct intellectual property position. nih.gov

Advanced Analytical Techniques in N 4 Hydroxyphenyl 3,4,5 Trimethoxybenzamide Research

Spectroscopic Characterization of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide-Biomolecule Interactions

Spectroscopic techniques are fundamental in characterizing the non-covalent interactions between this compound and its potential biomolecular targets, such as proteins and nucleic acids. These methods provide valuable data on binding affinity, conformational changes, and the specific residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining atomic-level information about ligand-biomolecule interactions in solution. Techniques like chemical shift perturbation (CSP) and saturation transfer difference (STD) NMR can identify the binding interface and map the interaction site on the target biomolecule upon introduction of this compound. Furthermore, transferred Nuclear Overhauser Effect (trNOE) experiments can reveal the conformation of the bound ligand. mdpi.com While extensive molecular docking simulations have been performed on derivatives of this compound, suggesting interactions with enzymes like acetylcholinesterase, specific NMR studies detailing these interactions for the parent compound are not widely available in the current literature. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary and tertiary structure of chiral macromolecules, particularly proteins. Upon binding of a ligand like this compound, changes in the protein's CD spectrum can indicate conformational alterations. This technique is valuable for determining if the compound induces or stabilizes specific structural states in its biological target, which can be correlated with functional changes.

Fluorescence Spectroscopy: This technique is used to monitor binding events by observing changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) or the fluorescence of the ligand itself. When this compound binds to a protein, it can quench the protein's intrinsic fluorescence or its own fluorescence properties might change upon binding. These changes can be used to calculate binding constants (Ka) and stoichiometry of the interaction.

TechniquePrincipleInformation ObtainedApplication in this compound Research
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Binding site mapping, conformational changes, affinity.To identify specific amino acid residues of a target protein interacting with the compound.
Circular Dichroism Measures the differential absorption of left- and right-circularly polarized light.Changes in protein secondary and tertiary structure.To determine if the compound alters the conformation of its biological target upon binding.
Fluorescence Spectroscopy Measures fluorescence emission from a sample.Binding affinity (Ka), binding stoichiometry, conformational changes.To quantify the strength of the interaction between the compound and a target biomolecule.

X-ray Crystallography and Cryo-Electron Microscopy Studies of this compound in Complex with Biological Targets

To understand the precise mechanism of action, high-resolution three-dimensional structures of this compound bound to its biological targets are indispensable. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for obtaining such structural information at the atomic level. researchgate.net

X-ray Crystallography: This technique has been successfully used to determine the crystal structure of this compound itself. The analysis revealed that the molecule, with the chemical formula C₁₆H₁₇NO₅, features a significant dihedral angle of 71.59 (4)° between its two benzene rings. nih.gov The crystal structure is stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which create a two-dimensional network. nih.gov While this provides precise information about the compound's conformation, crystallographic studies of it in complex with a biological target, which would reveal the specific binding mode and key interactions, are not yet publicly available. Such studies would be crucial to validate and refine computational models derived from molecular docking simulations. researchgate.net

Crystallographic Data for this compound
ParameterValueReference
Chemical FormulaC₁₆H₁₇NO₅ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
Dihedral Angle Between Benzene Rings71.59 (4)° nih.gov
Key Intermolecular InteractionsN—H⋯O and O—H⋯O hydrogen bonds nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary tool for determining the structures of large, complex, or flexible macromolecules that are difficult to crystallize. researchgate.netfrontiersin.org For potential targets of this compound, such as large enzyme complexes or membrane proteins, cryo-EM would be an ideal technique. It allows for the visualization of the target in a near-native state and can capture different conformational states, providing a more dynamic picture of the interaction with the compound. researchgate.net As with X-ray crystallography, there are currently no published cryo-EM structures of this compound in complex with a biological target.

Mass Spectrometry-Based Metabolomic Studies of this compound (in cellular or in vitro systems)

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS), is a cornerstone of metabolomic analysis due to its high sensitivity and resolution. mdpi.com

Studying the metabolic fate of this compound is crucial for understanding its bioavailability, mechanism of action, and potential biotransformation products. In vitro systems, such as human liver microsomes or cultured cells (e.g., hepatocytes), are commonly used to investigate drug metabolism. frontiersin.org

An untargeted metabolomics workflow would involve the following steps:

Incubation: The compound is incubated with the chosen in vitro system (e.g., liver microsomes, HepG2 cells).

Metabolite Extraction: Metabolites are extracted from the reaction mixture or cells.

Data Acquisition: The extract is analyzed by LC-MS to separate and detect the parent compound and its potential metabolites. High-resolution mass spectrometers can provide accurate mass measurements to help determine the elemental composition of unknown metabolites.

Data Analysis: The data is processed to identify statistically significant changes in the metabolome and to identify potential biotransformation products of this compound. Common metabolic reactions include hydroxylation, demethylation, and glucuronidation.

While the principles of metabolomics are well-established for drug discovery, specific studies detailing the metabolic profile and biotransformation pathways of this compound using these techniques are not yet prominent in the scientific literature. mdpi.comsemanticscholar.org Such studies would be essential for a comprehensive understanding of the compound's pharmacological profile.

Future Directions and Emerging Research Frontiers

Development of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide as a Probe for Biological Pathways

The unique structure of this compound makes it an attractive candidate for development into a chemical probe to investigate and identify its biological targets and pathways. The creation of such probes would involve strategic chemical modifications to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, without compromising the compound's intrinsic biological activity. These modified molecules could then be utilized in techniques like chemical proteomics to isolate and identify their binding partners within a cellular context. nih.gov

A critical aspect of this development is a thorough understanding of the structure-activity relationship (SAR) of this compound. By systematically altering different parts of the molecule and assessing the impact on its biological effects, researchers can identify positions where modifications for probe attachment are least likely to interfere with its mechanism of action. This knowledge is fundamental to designing effective and reliable chemical probes.

Advanced strategies such as activity-based protein profiling (ABPP) could be employed, where a reactive group is incorporated into the probe to covalently label the target protein, facilitating its identification. frontiersin.org The successful development of this compound-based probes would provide invaluable tools for elucidating its mechanism of action and discovering new therapeutic targets.

Exploration of Novel Therapeutic Modalities Based on this compound Structure

The core scaffold of this compound presents a versatile platform for the design and synthesis of novel therapeutic agents. Research has already demonstrated the potential of its derivatives as memory enhancers through the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov A series of this compound derivatives bearing an N,N-dialkylaminoethoxy/propoxy moiety have been synthesized and shown to exhibit significant AChE inhibitory activity, with IC50 values in the low micromolar range. nih.gov

One particularly potent derivative, compound 10a , demonstrated a significant percentage of memory retention in in vivo studies, surpassing the effects of the standard drug piracetam. nih.gov This compound also exhibited a maximal acetylcholinesterase inhibition of 97% at a concentration of 50 μM. nih.gov

Acetylcholinesterase Inhibitory Activity of this compound Derivatives
CompoundIC50 (μM)Maximal Inhibition (%) at 50 μM
Derivative A4.0-
Derivative B16.5-
10a-97

Future research will likely focus on optimizing the lead compounds from these initial studies to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the structural framework of this compound could be adapted to target other enzymes or receptors involved in different disease pathologies, thereby expanding its therapeutic potential beyond neurodegenerative disorders.

Integration of Omics Data for a Systems-Level Understanding of this compound Effects

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is a promising future direction. Transcriptomics, proteomics, and metabolomics can provide a global view of the changes occurring in a biological system upon treatment with the compound. nih.gov

For instance, transcriptomic analysis could reveal alterations in gene expression patterns, highlighting the signaling pathways modulated by the compound. Proteomics would identify changes in protein levels and post-translational modifications, offering insights into the functional consequences of the compound's activity. Metabolomics, in turn, would provide a snapshot of the metabolic perturbations induced by the compound.

By integrating these multi-omics datasets, researchers can construct detailed molecular networks that illustrate the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers to monitor its therapeutic efficacy. This systems-level approach will be instrumental in advancing the preclinical and clinical development of this compound-based therapies.

Theoretical Frameworks and Advanced Computational Models for this compound-Based Modulators

Advanced computational modeling and theoretical frameworks are playing an increasingly vital role in the design and development of novel therapeutics. taylorandfrancis.com For this compound and its analogs, molecular docking and molecular dynamics (MD) simulations have already been successfully employed to understand their interaction with acetylcholinesterase. nih.gov

These in silico studies have provided valuable insights into the binding modes of these compounds within the active site of the enzyme, revealing key hydrophobic interactions with residues in the catalytic triad (B1167595), catalytic anionic site, and peripheral anionic site. nih.gov The stability of the compound-enzyme complex has been further confirmed by parameters such as the root mean square deviation (RMSD) during MD simulations. nih.gov

In Silico Parameters for this compound Derivative 10a-AChE Complex
ParameterValue
RMSD (Å)2.4

Future computational efforts could involve the use of more sophisticated techniques such as quantum mechanics/molecular mechanics (QM/MM) calculations to provide a more accurate description of the electronic interactions at the binding site. Furthermore, the development of quantitative structure-activity relationship (QSAR) models can aid in the prediction of the biological activity of newly designed derivatives, thereby streamlining the drug discovery process.

Collaborative Research Opportunities and Translational Pathways in Academic Settings

The advancement of research on this compound from basic discovery to clinical application will be significantly enhanced through collaborative efforts between academic institutions and industry partners. Academic research plays a crucial role in the initial stages of drug discovery, including target identification, lead compound discovery, and elucidation of the mechanism of action.

Partnerships with pharmaceutical companies can provide the necessary resources and expertise for preclinical and clinical development, including toxicology studies, formulation development, and clinical trial execution. Such collaborations can accelerate the translation of promising research findings from the laboratory to the clinic.

Furthermore, multi-institutional collaborations within academia can bring together complementary expertise in areas such as synthetic chemistry, pharmacology, computational biology, and clinical medicine. These synergistic relationships are essential for tackling the multifaceted challenges of drug development and for maximizing the therapeutic potential of promising compounds like this compound.

Q & A

Basic: What are the standard synthetic protocols for N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via nucleophilic acyl substitution between 3,4,5-trimethoxybenzoyl chloride and 4-aminophenol in tetrahydrofuran (THF) with triethylamine as a base. Key optimizations include:

  • Molar ratio : A 1:1.2 ratio of benzoyl chloride to aminophenol improves yield by ensuring excess nucleophile .
  • Purification : Column chromatography (2:1 dichloromethane/ethyl acetate) achieves >95% purity. Slow ethanol evaporation yields high-quality crystals for structural analysis .
  • Temperature : Ambient conditions (25°C) minimize side reactions, while reflux is avoided to preserve phenolic hydroxyl groups .

Basic: How is the compound screened for biological activity, particularly enzyme inhibition?

Answer:
Initial screening focuses on tyrosinase and acetylcholinesterase (AChE) inhibition:

  • Tyrosinase assays : Spectrophotometric measurement of L-DOPA oxidation at 475 nm, with kojic acid as a positive control. IC₅₀ values are calculated to compare potency .
  • AChE inhibition : Ellman’s method using acetylthiocholine iodide and DTNB, with donepezil as a reference. Derivatives show IC₅₀ values of 4.0–16.5 μM .

Advanced: What insights does crystallography provide into the compound’s molecular interactions?

Answer:
X-ray crystallography (space group Pbca) reveals:

  • Planarity : The 3,4,5-trimethoxybenzamide and 4-hydroxyphenyl groups deviate by 0.031 Å and 0.036 Å, respectively, from ideal planes .
  • Dihedral angle : 71.59° between aromatic rings, influencing steric interactions with enzyme active sites .
  • Hydrogen bonding : N–H⋯O and O–H⋯O interactions stabilize a 2D network, critical for crystal packing and solubility .

Advanced: How do molecular docking and dynamics simulations elucidate AChE inhibition mechanisms?

Answer:

  • Docking (AutoDock/Vina) : The compound’s trimethoxy group forms hydrophobic interactions with AChE’s catalytic triad (His447) and peripheral anionic site (Tyr341) .
  • MM-GBSA : Predicts binding free energy (ΔG = -45.2 kcal/mol), correlating with experimental IC₅₀ values .
  • MD simulations : RMSD <2.4 Å over 100 ns confirms stable binding, with key residues (Trp86, Phe338) maintaining contact .

Advanced: How do structural modifications enhance memory-enhancing activity in derivatives?

Answer:
SAR studies show:

  • N,N-Dialkylaminoethoxy/propoxy moieties : Improve blood-brain barrier penetration. Compound 10a (3 mg/kg) achieves 84.7% retention in passive avoidance tests vs. piracetam (46.9%) .
  • Methoxy positioning : 3,4,5-Trimethoxy groups optimize AChE binding, while hydroxyl groups enhance solubility and reduce toxicity .

Advanced: How can contradictions in reported tyrosinase inhibition data be resolved?

Answer:
Discrepancies arise from:

  • Assay conditions : pH (6.8 vs. 7.4) and substrate (L-tyrosine vs. L-DOPA) affect IC₅₀ values. Standardizing protocols (e.g., Mushroom tyrosinase, pH 6.8) is critical .
  • Structural analogs : Fluorine substitution (e.g., N-(3,4-difluorophenyl) analogs) may alter electron distribution, requiring DFT calculations to validate activity trends .

Advanced: What are the limitations of computational models in predicting binding affinities?

Answer:

  • Force field accuracy : CHARMM36 overestimates π-π stacking vs. AMBER .
  • Solvation effects : Implicit solvent models (GBSA) may underestimate desolvation penalties. Hybrid QM/MM approaches improve accuracy but increase computational cost .

Basic: What analytical techniques validate purity and structure post-synthesis?

Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 10.29 ppm for amide protons) .
  • Mass spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 304.12; observed 304.10) .
  • HPLC : Reverse-phase C18 column (90:10 methanol/water) with UV detection at 254 nm .

Advanced: How are derivatives designed to improve pharmacokinetics while retaining efficacy?

Answer:

  • Prodrug strategies : Esterification of the phenolic -OH increases oral bioavailability .
  • Fluorine incorporation : Enhances metabolic stability (e.g., 4-fluorophenyl analogs reduce CYP450-mediated degradation) .
  • LogP optimization : Trimethoxy groups balance hydrophobicity (cLogP = 2.1) for CNS penetration .

Advanced: What role do the methoxy and hydroxyl groups play in target engagement?

Answer:

  • Methoxy groups :
    • 3,4,5-Trimethoxy : Stabilize AChE binding via van der Waals interactions with Trp286 .
    • Electron donation : Enhance resonance, increasing affinity for copper ions in tyrosinase .
  • Hydroxyl group :
    • Forms hydrogen bonds with Glu322 in AChE, critical for orientation .
    • Participates in melanin synthesis inhibition by chelating tyrosinase’s active-site copper .

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Reactant of Route 1
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide

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